4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Contextual Positioning of 1,2,4-Triazole Derivatives in Medicinal Chemistry
1,2,4-Triazole derivatives occupy a privileged position in medicinal chemistry due to their versatile pharmacological properties and structural adaptability. These heterocyclic compounds exhibit a unique dipole character, hydrogen-bonding capacity, and metabolic stability, enabling robust interactions with biological targets such as enzymes, receptors, and nucleic acids. Clinically approved triazole-based drugs, including fluconazole (antifungal), anastrozole (anticancer), and ribavirin (antiviral), underscore their therapeutic relevance. The triazole nucleus serves as a bioisostere for carboxylic acids, amides, and esters, enhancing drug-likeness while minimizing susceptibility to enzymatic degradation.
Recent advances highlight the role of 1,2,4-triazoles in targeting tubulin polymerization, kinase inhibition, and DNA intercalation, making them indispensable in oncology and infectious disease research. For instance, triazolylthioacetamides with 3,4,5-trimethoxyphenyl substituents demonstrate potent tubulin inhibition (IC~50~: 5.9 μM), while diaryl-substituted variants show nanomolar antiproliferative activity against multidrug-resistant cancers. The structural plasticity of the triazole scaffold allows for systematic modifications at the N1, N2, and C5 positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
Historical Development of Diaryl-Substituted Triazole-3-Thiol Compounds
The synthesis of diaryl-substituted triazole-3-thiols emerged as a strategic response to the need for improved metabolic stability and target selectivity. Early methodologies relied on thiocarbonyl transfer reagents like di-2-pyridylthionocarbonate (DPT), which enabled efficient cyclocondensation of amines and hydrazides under mild conditions. This approach facilitated parallel synthesis in microplates, accelerating the discovery of lead compounds with optimized substituent patterns.
Subsequent innovations focused on aryl group diversification. The introduction of electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) enhanced hydrophobic interactions with tubulin’s colchicine-binding site, while electron-donating groups (e.g., 3-dimethylaminophenyl) improved solubility and cellular uptake. For example, 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (PubChem CID: 2454986) represents a prototypical hybrid structure that synergizes these features. Historical SAR studies revealed that the 3-thiol moiety augments hydrogen bonding with cysteine residues in enzyme active sites, as evidenced by triazole derivatives inhibiting BRAF^V600E^ kinase at IC~50~ values <2 μM.
Research Objectives and Scope for Novel Triazole Scaffold Investigation
Current research objectives prioritize the rational design of triazole-3-thiol derivatives with enhanced selectivity for oncological and antimicrobial targets. Key foci include:
- Substituent Optimization : Systematic exploration of aryl substituents to balance lipophilicity and polarity, as exemplified by the dichlorophenyl-dimethylaminophenyl combination in the title compound.
- Mechanistic Elucidation : Detailed profiling of tubulin polymerization inhibition, kinase binding, and apoptosis induction pathways.
- Synthetic Methodology : Development of green chemistry protocols to streamline large-scale production while minimizing by-products like symmetrical thioureas.
Table 1. Impact of Substituents on Biological Activity in Selected 1,2,4-Triazole-3-Thiol Derivatives
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4S/c1-21(2)11-5-3-4-10(8-11)15-19-20-16(23)22(15)12-6-7-13(17)14(18)9-12/h3-9H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTQKCIUUNWCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 3-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization conditions, such as heating, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the aromatic substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s 3,4-dichlorophenyl and 3-(dimethylamino)phenyl groups enhance lipophilicity and electron-donating capacity, favoring multi-enzyme inhibition . In contrast, 4-(4-methoxybenzylidene)amino analogues (e.g., from ) exhibit UV stability due to extended conjugation but lack significant enzyme inhibition . Schiff base derivatives (e.g., ) show antimicrobial activity but require aromatic aldehyde substituents for optimal efficacy, which the target compound lacks .
Synthetic Pathways :
- The target compound is synthesized via a thiosemicarbazide intermediate (Scheme 1 in ), differing from Schiff base triazoles (e.g., ) that form via condensation with aldehydes .
- Halogenated derivatives (e.g., ) employ nucleophilic substitution with alkyl halides, yielding higher molecular complexity but lower yields (e.g., 73%–81% for triazole-thiones in ) compared to the target compound’s cyclization method .
Therapeutic Potential: The target compound’s multi-target enzyme inhibition contrasts with antiviral triazoles () and anticonvulsant thiadiazoles (). Its dichlorophenyl group may confer broader biological activity compared to 4-allyl derivatives (), which are structurally distinct .
Material Science Applications :
- Polystyrene-embedded triazole-thiols () demonstrate photostability, whereas the target compound’s pharmacological focus limits its use in material science .
Biological Activity
4-(3,4-Dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 796067-57-7) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its structure-activity relationship (SAR).
- Molecular Formula : C16H14Cl2N4S
- Molecular Weight : 365.3 g/mol
- Structure : The compound features a triazole ring substituted with a dichlorophenyl and a dimethylaminophenyl group.
Antimicrobial and Antifungal Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol have shown effectiveness against various bacterial and fungal strains.
-
Antibacterial Activity :
- A study reported that certain triazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like vancomycin .
- The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity significantly .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has been explored through various studies:
-
Cytotoxicity Testing :
- In vitro studies using the MTT assay assessed the cytotoxic effects of this compound on human cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity:
- Substituent Effects : The presence of halogen atoms such as chlorine at specific positions on the phenyl ring enhances antibacterial activity due to increased electron density and improved interaction with bacterial enzymes .
- Dimethylamino Group : The dimethylamino group is critical for enhancing solubility and bioavailability, which may contribute to the observed biological activities .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N4S |
| Molecular Weight | 365.3 g/mol |
| CAS Number | 796067-57-7 |
| Antibacterial Activity | Effective against MRSA |
| Antifungal Activity | Inhibits ergosterol synthesis |
| Cytotoxicity | Selective towards cancer cells |
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
